3-Iodo-1-methyl-6-nitro-1H-indazole
Description
Overview of Indazole Heterocycles in Organic Synthesis and Chemical Biology
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of medicinal chemistry and organic synthesis. nih.govbohrium.comresearchgate.net This scaffold and its derivatives exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The versatility of the indazole nucleus allows for diverse substitutions, leading to a vast chemical space for drug discovery. nih.govlongdom.org
In organic synthesis, the development of novel methods to construct and functionalize the indazole core is of paramount importance. bohrium.comresearchgate.net Researchers have devised numerous strategies, including transition-metal catalyzed reactions, to create a wide array of indazole derivatives. bohrium.comresearchgate.net These synthetic advancements have not only facilitated the exploration of their biological potential but have also provided valuable building blocks for more complex molecular architectures. nih.gov
The significance of indazoles extends into chemical biology, where they serve as probes to investigate biological processes and as foundational structures for the design of enzyme inhibitors. nih.govresearchgate.net The ability of the indazole ring to mimic other important biological structures, such as indoles, further enhances its utility in this field. nih.gov
Significance of Functionalized Indazole Scaffolds in Molecular Design
The strategic placement of functional groups on the indazole scaffold is crucial for modulating its physicochemical properties and biological activity. nih.govlongdom.org Functionalization allows for the fine-tuning of characteristics such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates. nih.gov The introduction of various substituents can also dictate the molecule's binding affinity and selectivity for specific biological targets. nih.govlongdom.org
Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools in the rational design of functionalized indazole derivatives. longdom.org These approaches enable chemists to predict how different functional groups will influence a molecule's interaction with a target protein, thereby guiding synthetic efforts toward compounds with enhanced efficacy. longdom.org The ability to directly and selectively introduce functional groups onto the indazole core through methods like C-H functionalization has significantly accelerated the discovery of novel bioactive molecules. rsc.orgacs.orgacs.org
Positioning of 3-Iodo-1-methyl-6-nitro-1H-indazole within Advanced Indazole Research Paradigms
Within the expansive family of indazole derivatives, this compound (C₈H₆IN₃O₂) stands out as a compound of significant interest for advanced research. nih.gov Its unique combination of substituents—an iodine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 6-position—makes it a versatile intermediate for further chemical transformations. nih.govgoogle.com
The iodine atom at the C-3 position is particularly noteworthy as it provides a reactive handle for a variety of cross-coupling reactions, such as the Heck and Suzuki reactions. google.com This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for biological screening. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the indazole ring and can be a precursor to an amino group, which is a common feature in many bioactive molecules. The methyl group at the N-1 position directs the regioselectivity of further reactions and can impact the molecule's steric and electronic profile.
The synthesis of this compound typically involves the iodination of 6-nitroindazole (B21905), followed by methylation. google.com The protection of the indazole nitrogen, for instance with a tetrahydropyranyl (THP) group, is often employed during these synthetic steps. google.combldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1-methyl-6-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFJQSWNJCSHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286532 | |
| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-12-0 | |
| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Iodo 1 Methyl 6 Nitro 1h Indazole Derivatives
Cross-Coupling Reactions at the C3-Position
The carbon-iodine bond at the C3 position of 3-Iodo-1-methyl-6-nitro-1H-indazole is a key site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simpler starting materials. mdpi.comresearchgate.net
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.com In the context of this compound, the C3-iodo substituent readily participates in Suzuki-Miyaura reactions. For instance, the coupling of 6-bromo-3-iodo-1H-indazole with arylboronic acids selectively occurs at the C3-position, demonstrating the higher reactivity of the C-I bond compared to the C-Br bond. researchgate.net This selectivity is crucial for the sequential functionalization of polyhalogenated indazoles.
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, solvent, and base. mdpi.com Studies on similar 3-iodoindazoles have shown that ferrocene-based palladium complexes can be highly effective catalysts, and the use of ionic liquids as solvents can enhance reaction yields and facilitate catalyst recycling. mdpi.com While direct studies on this compound are limited, the principles established for related compounds suggest that a variety of aryl and heteroaryl groups can be introduced at the C3-position under appropriate Suzuki-Miyaura conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Palladium complex | Not specified | 3-Aryl-6-bromo-1H-indazole | researchgate.net |
| 3-Iodo-1H-indazole | Organoboronic acids | Ferrocene-based palladium complexes | Ionic liquids (e.g., BMImBF4) | 3-Substituted-1H-indazoles | mdpi.com |
Heck Reaction Applications
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically involving the reaction of an aryl or vinyl halide with an alkene. organic-chemistry.org The C3-iodo group of this compound and its derivatives can serve as the halide component in Heck reactions, allowing for the introduction of alkenyl substituents. The reaction generally proceeds with high trans selectivity. organic-chemistry.org
While specific examples detailing the Heck reaction with this compound are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl iodides is well-established. organic-chemistry.orgnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, would need to be optimized for this specific substrate. The development of phosphine-free catalysts and the use of aqueous media are modern advancements in Heck reaction methodology that could be applied. organic-chemistry.org
| General Reactants | Catalyst Type | Key Feature | Reference |
|---|---|---|---|
| Aryl/Vinyl Halide + Alkene | Palladium complex | Forms C-C bonds with outstanding trans selectivity. | organic-chemistry.org |
| Aryl Halides | Phosphine-free palladium catalysts (e.g., Pd(L-proline)2) | Can be performed in water under microwave irradiation. | organic-chemistry.org |
Sonogashira Cross-Coupling and Alkyne Functionalization
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org The C3-iodo group of this compound is an excellent substrate for Sonogashira coupling, enabling the introduction of various alkyne moieties at this position.
The reaction is typically carried out at room temperature in the presence of a mild base, which also often serves as the solvent. wikipedia.org The use of trimethylsilylacetylene (B32187) is a common strategy, as it allows for the introduction of a protected acetylene (B1199291) group that can be subsequently deprotected to yield a terminal alkyne. wikipedia.org This terminal alkyne can then be used in further synthetic transformations.
| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Reference |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst and Copper co-catalyst | Formation of a C(sp2)-C(sp) bond. | libretexts.org |
| Aryl Iodide | Trimethylsilylacetylene | Pd(Ph3)4Cl2 and CuI | Introduction of a protected alkyne, which can be deprotected. | wikipedia.orglibretexts.org |
Nucleophilic Substitution and Other Transformations of Halogen and Nitro Groups
The iodine atom at the C3 position of this compound can undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles.
The nitro group at the C6 position is a strong electron-withdrawing group, which influences the reactivity of the entire indazole ring system. This group can also be a site for chemical modification, although its primary role in many synthetic strategies is as a precursor to an amino group through reduction.
Reactivity of the N-Methyl Group in Indazole Systems
The methylation of the indazole nitrogen leads to two possible regioisomers: N1-methyl and N2-methyl derivatives. The alkylation of indazoles can lead to a mixture of these isomers, with the distribution being influenced by the reaction conditions and the substituents on the indazole ring. rsc.orgnih.gov In the case of 6-nitroindazole (B21905), methylation with dimethyl sulfate (B86663) can produce a nearly 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net However, other methylating agents can offer greater regioselectivity. researchgate.net
The N-methyl group itself is generally stable, but its presence directs the regioselectivity of subsequent reactions on the indazole ring. The distinction between N1- and N2-methylated indazoles can be readily made using 1H NMR spectroscopy. rsc.org
Reductive Transformations of the Nitro Moiety and Associated Reactivity
The nitro group at the C6-position of this compound is readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active indazole derivatives. A variety of reducing agents can be employed for this purpose, including hydrogen gas with a palladium on carbon catalyst, sodium borohydride (B1222165) in the presence of a transition metal catalyst, or even metallic iron in acidic media (the Béchamp reduction). unimi.it
The resulting amino group can then participate in a wide range of further chemical reactions, such as diazotization followed by substitution, acylation, and C-N bond-forming cross-coupling reactions. nih.gov The reduction of the nitro group follows a pathway that can involve nitroso and hydroxylamine (B1172632) intermediates. unimi.it
| Starting Material | Reducing Agent | Product | Reference |
|---|---|---|---|
| Nitroarenes | H2, Pd/C | Anilines | |
| Nitroarenes | NaBH4, transition metal catalyst | Anilines | unimi.it |
| Nitrobenzene | Fe, acidic media | Aniline | unimi.it |
Exploitation as a Synthetic Building Block in Complex Molecule Construction
The compound this compound serves as a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic molecules. Its utility stems from the specific arrangement of its functional groups. The indazole core is a significant scaffold in medicinal chemistry, found in numerous pharmacologically active agents. nih.gov The strategic placement of the iodo group at the C-3 position, the methyl group at the N-1 position, and the nitro group at the C-6 position allows for a series of selective and high-yield transformations.
The primary site of reactivity for synthetic elaboration is the carbon-iodine bond at the C-3 position. The iodine atom is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group at C-6 further influences the electronic properties of the indazole ring, while the N-1 methyl group prevents complications that can arise from the acidic N-H proton in related unprotected indazoles, ensuring that reactions proceed regioselectively at the C-3 position. nih.govresearchgate.net
The principal application of this building block is in transition-metal-catalyzed cross-coupling reactions, which enable the introduction of a wide array of substituents at the C-3 position.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds, coupling an organoboron compound with an organohalide. For this compound, the C-3 iodo group readily participates in the catalytic cycle with a palladium catalyst and a base. This reaction allows for the direct attachment of various aryl, heteroaryl, or vinyl groups to the indazole core. mdpi.com The general reactivity order for halides in this coupling is I > Br > Cl, making the C-3 position the exclusive site of reaction. researchgate.net
This transformation is critical in the synthesis of complex molecules, including kinase inhibitors, which often feature a 3-arylindazole scaffold. nih.gov The reaction typically proceeds under mild conditions with high yields. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Indazole Scaffolds The following data is representative of typical conditions used for 3-iodoindazole derivatives.
| Aryl Boronic Acid Substrate | Palladium Catalyst | Base | Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 3-Phenyl-1-methyl-6-nitro-1H-indazole | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 3-(4-Methoxyphenyl)-1-methyl-6-nitro-1H-indazole | nih.govmdpi.com |
| 3-Fluorophenylboronic acid | P1 Precatalyst* | K₃PO₄ | Dioxane/H₂O | 3-(3-Fluorophenyl)-1-methyl-6-nitro-1H-indazole | nih.gov |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-(Pyridin-3-yl)-1-methyl-6-nitro-1H-indazole | nih.gov |
*P1 Precatalyst = Chloro((4-(N,N-dimethylamino)phenyl)di-tert-butylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. wikipedia.org Using this compound as the substrate, the Sonogashira coupling provides a direct route to 3-alkynyl-1H-indazole derivatives.
These alkynylated products are themselves versatile intermediates. The alkyne moiety can participate in further transformations, such as cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition to form triazoles) or serve as a handle for extending molecular complexity, which is crucial in the synthesis of natural products and materials. libretexts.orgnih.gov
Table 2: Representative Sonogashira Coupling Reactions The following data is representative of typical conditions used for 3-iodo-heterocyclic derivatives.
| Terminal Alkyne Substrate | Palladium Catalyst | Copper(I) Co-catalyst | Base/Solvent | Product Type | Ref. |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | 3-(Phenylethynyl)-1-methyl-6-nitro-1H-indazole | wikipedia.orglibretexts.org |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diethylamine | 3-((Trimethylsilyl)ethynyl)-1-methyl-6-nitro-1H-indazole | wikipedia.orglibretexts.org |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | Triethylamine | 3-(Hept-1-yn-1-yl)-1-methyl-6-nitro-1H-indazole | wikipedia.org |
Spectroscopic and Computational Characterization of Indazole Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is indispensable for the comprehensive analysis of indazole derivatives, offering insights from the nuclear to the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For instance, in a study of 6-nitro-1H-indazoles, NMR was crucial in distinguishing between N1- and N2-substituted isomers formed during reactions. acs.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the indazole ring.
While specific NMR data for 3-iodo-1-methyl-6-nitro-1H-indazole is not extensively published, analysis of related structures provides expected chemical shift regions. For example, the methylation of 3-methyl-6-nitro-1H-indazole has been studied, indicating the utility of NMR in tracking such chemical modifications. researchgate.net The proton and carbon signals of the indazole core, the methyl group, and the aromatic protons are all uniquely identifiable, allowing for unambiguous structural assignment. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 8.0 - 8.2 | 120 - 122 |
| H5 | 7.5 - 7.7 | 115 - 117 |
| H7 | 8.3 - 8.5 | 110 - 112 |
| N-CH₃ | 4.0 - 4.2 | 35 - 37 |
| C3 | - | 90 - 92 |
| C3a | - | 140 - 142 |
| C6 | - | 148 - 150 |
| C7a | - | 125 - 127 |
Note: These are predicted values based on known substituent effects on the indazole ring and may vary from experimental values.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. In the analysis of nitro-substituted indazoles, IR spectroscopy is particularly useful for identifying the nitro group (NO₂) through its strong, characteristic asymmetric and symmetric stretching vibrations. ualberta.ca These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Other key vibrational bands for this compound would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the indazole ring system, and the C-N stretching vibration. The presence of the iodine atom also influences the vibrational spectrum, though its direct observation is typically in the far-IR region.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methyl C-H | Stretch | 2850 - 2960 |
| C=C / C=N | Ring Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound, confirming its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₈H₆IN₃O₂. bldpharm.comnih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for indazole derivatives may include the loss of the nitro group (as NO or NO₂), the methyl group, or the iodine atom. The relative abundance of these fragment ions can help to piece together the molecule's structure. Electrospray ionization (ESI) is a soft ionization technique often used for such analyses, as it typically keeps the molecular ion intact. ualberta.ca
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
For indazole derivatives, X-ray crystallography reveals the planarity of the bicyclic ring system and the orientation of its substituents. The crystal packing is determined by intermolecular forces such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. In the case of this compound, the presence of the iodine atom can lead to halogen bonding, a specific type of non-covalent interaction that can influence the crystal packing.
Studies on similar nitro-indazole derivatives have shown that the nitro group is often nearly coplanar with the benzene (B151609) ring. csic.es The arrangement of molecules in the crystal lattice is crucial for understanding the solid-state properties of the material.
A common challenge in the crystallographic analysis of nitro-substituted compounds is the potential for disorder in the nitro group's position. This can arise from the group rotating or occupying slightly different positions within the crystal lattice. Specialized crystallographic software, such as SHELX, is often employed to model and refine this disorder, providing a more accurate representation of the molecule's solid-state structure. The precise positioning of the nitro group is critical as it significantly influences the molecule's electronic properties and intermolecular interactions.
Analysis of Intermolecular Interactions
Detailed studies on the intermolecular interactions of this compound, such as those derived from single-crystal X-ray crystallography and Hirshfeld surface analysis, are not available in the reviewed literature.
Research on analogous compounds, like 3-(4-methylphenyl)-6-nitro-1H-indazole and 3-chloro-1-methyl-5-nitro-1H-indazole, demonstrates that intermolecular forces play a crucial role in their solid-state structures. aimspress.comresearchgate.netnih.gov These studies often identify various hydrogen bonds (e.g., N—H⋯O and C—H⋯O) and other interactions like π-stacking that dictate the crystal packing. aimspress.comresearchgate.net For instance, the analysis of 3-chloro-1-methyl-5-nitro-1H-indazole revealed that two molecules form a dimer through a close contact between a nitro-oxygen atom and a chlorine atom. nih.gov Furthermore, general chemical principles suggest that the iodine atom in the target compound could participate in halogen bonding, a directional intermolecular interaction that can influence molecular assembly. However, without specific crystallographic data for this compound, a definitive analysis of its intermolecular interactions cannot be provided.
Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
No specific Density Functional Theory (DFT) studies predicting the electronic structure and reactivity of this compound have been published in the surveyed scientific literature.
DFT calculations are a powerful tool for investigating indazole derivatives, and have been applied to many related structures. nih.gov Such studies typically explore the physicochemical properties, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand their stability and reactive sites. nih.govdntb.gov.ua For example, DFT has been used to study novel N-alkylated indazole derivatives and to investigate the addition mechanism of nitro-1H-indazoles to formaldehyde. nih.govacs.org These analyses provide valuable insights into the broader class of indazole compounds, but specific computational data for this compound remains unreported.
Quantum Chemical Calculations for Mechanistic Insights
There is no available research employing quantum chemical calculations to provide mechanistic insights into the reactions or biological interactions of this compound.
For related compounds, quantum chemical methods have been used to elucidate reaction mechanisms. For instance, calculations have been performed to understand the stability of different tautomers and isomers of nitro-indazole derivatives and to study their reaction with other molecules. acs.orgresearchgate.net These computational approaches are vital for understanding reaction pathways at a molecular level, but have not yet been applied to the specific title compound.
Analysis of Electronic Distribution and Reduction Potentials
Specific experimental data from techniques like cyclic voltammetry for the analysis of the electronic distribution and reduction potential of this compound are not available.
The electrochemical behavior of nitroaromatic compounds is a well-studied area, as the reduction of the nitro group is often linked to their mechanism of biological action. uchile.cl Cyclic voltammetry is a key technique used to study the formation, stability, and reactivity of the nitro radical anion that results from a one-electron reduction. uchile.clresearchgate.net Studies on other nitro-heterocycles, such as nitroimidazoles, have correlated their reduction potentials with their biological activity, noting that a more negative reduction potential can be linked to inactivity under biological conditions. researchgate.net While it can be inferred that the nitro group of this compound is electrochemically active, specific values for its reduction potential have not been reported.
Investigation of Biological and Mechanistic Applications of 3 Iodo 1 Methyl 6 Nitro 1h Indazole Analogs in Chemical Biology
Utilization as Chemical Probes and Intermediates in Drug Discovery Research
3-Iodo-1-methyl-6-nitro-1H-indazole serves as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical development. The strategic placement of the iodo, methyl, and nitro groups on the indazole ring allows for a range of chemical modifications, making it a key intermediate in the synthesis of targeted therapeutic agents.
The iodine atom at the C-3 position is particularly significant as it provides a reactive handle for various cross-coupling reactions. google.com This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). A notable application is its use as a precursor for kinase inhibitors. For instance, patent literature describes a synthetic route where 3-iodo-6-nitroindazole is first protected at the N-1 position and then subjected to a Heck reaction. google.com This reaction couples the iodinated indazole with another molecule, such as 2-vinyl pyridine, to create a more elaborate structure designed to fit into the active site of a target protein kinase. google.com This modular approach is fundamental to drug discovery, enabling the systematic development of potent and selective inhibitors.
The compound is commercially available from various suppliers as a pharmaceutical intermediate, underscoring its role in the research and development pipeline for new drugs. pharmacompass.com Its derivatives have been investigated for their potential in treating a variety of diseases, including cancer, by targeting specific enzymes or receptors. The utility of this scaffold lies in its ability to be systematically modified, generating libraries of related compounds that can be screened for desired biological activities.
Mechanistic Studies of Interactions with Biological Targets
The biological effects of this compound analogs are dictated by the specific interactions of their functional groups with macromolecules. Mechanistic studies have focused on how these compounds inhibit enzymes like kinases, the metabolic fate of the nitro group, and the contribution of each substituent to molecular binding.
Indazole derivatives are well-established as a privileged scaffold for the design of protein kinase inhibitors, with several approved drugs, such as axitinib (B1684631) and pazopanib, featuring this core structure. nih.gov Analogs of this compound are designed to target the ATP-binding site of kinases. The indazole ring acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain. nih.govnih.gov
Crystallographic studies of indazole-based inhibitors bound to kinases, such as JNK3, reveal a Type I inhibition mechanism, where the inhibitor occupies the ATP-binding site of the active kinase conformation. nih.gov The specificity of these inhibitors is governed by the substituents on the indazole core, which interact with different pockets within the ATP-binding site. Optimization of substituents at the C3 and C6 positions of the indazole has been shown to significantly improve potency and selectivity for specific kinases like Mps1. acs.org The discovery of indazole amides as potent inhibitors of ERK1/2 further highlights the importance of this scaffold in developing targeted cancer therapies. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Indazole Amide (Optimized) | ERK1/2 | Potent Inhibition | nih.gov |
| N-substituted prolinamido indazole (S-isomer 67a) | ROCK I | 420 | nih.gov |
| Indazole-based lead (23c) | Mps1 | 3.06 | acs.org |
| Aza-indazole (Compound 29) | JNK3 | 5 | nih.gov |
| 1H-indazole-3-amide derivative | TrkA | 0.57 | acs.org |
The nitroaromatic group is a key feature that can profoundly influence the biological activity of a compound. In biological systems, the nitro group of compounds like this compound can undergo enzymatic reduction, primarily by NAD(P)H-dependent flavoenzymes known as nitroreductases, which are widespread in bacteria. researchgate.net This process can occur under both anaerobic and aerobic conditions. researchgate.netmdpi.com
The bioreduction pathway typically proceeds through a series of two-electron reduction steps. The nitro group (R-NO₂) is first reduced to a nitroso derivative (R-NO), then to a hydroxylamino derivative (R-NHOH), and finally to an amino group (R-NH₂). nih.govresearchgate.net The hydroxylamino intermediate is often a highly reactive species that can form covalent adducts with cellular macromolecules, including proteins and DNA, which can be a source of both therapeutic action and toxicity. researchgate.net In some cases, this bioreductive activation is a deliberate strategy in drug design, for example, in developing hypoxia-activated prodrugs for cancer therapy or in designing antimicrobial agents. researchgate.net The ability of the nitro group to be reduced also plays a role in the compound's potential environmental degradation. nih.gov
Iodine Substituent: The iodine atom at the C-3 position significantly influences the molecule's properties. Firstly, it serves as a versatile synthetic handle for introducing new functional groups via cross-coupling chemistry. google.com Secondly, and perhaps more importantly from a biological standpoint, iodine is a potent halogen bond donor. ijres.org A halogen bond is a noncovalent interaction between the electropositive region (the σ-hole) on the halogen atom and a Lewis basic site, such as a backbone carbonyl oxygen in a protein. acs.org The strength of this interaction follows the trend I > Br > Cl > F. nih.gov The incorporation of an iodine atom can therefore dramatically increase binding affinity, sometimes by up to two orders of magnitude compared to a non-halogenated analog, by providing an additional, highly directional interaction with the target protein. acs.orgnih.gov
Methyl Substituent: The N-1 methyl group primarily serves to block the tautomerization of the indazole ring and eliminates a hydrogen bond donor site, which can be critical for tuning solubility and binding properties. Its presence also impacts the electronic properties of the indazole ring system. In other contexts, methyl groups can influence metabolic stability by blocking sites of oxidation or can provide favorable van der Waals contacts within a protein's binding pocket. nih.gov The specific positioning of a methyl group can also lead to enhanced potency or selectivity, as seen in various kinase inhibitor series where methylation is a key optimization step. nih.gov
Insights into Structure-Activity Relationships (SAR) from Molecular Design Perspectives
The development of bioactive indazole analogs is heavily reliant on understanding their structure-activity relationships (SAR). By systematically altering the substituents at different positions on the indazole ring, researchers can optimize a compound's potency, selectivity, and pharmacokinetic properties.
For indazole-based kinase inhibitors, SAR studies have revealed several key principles:
N-1 Substitution: The substituent at the N-1 position is crucial. Replacing the N-1 hydrogen with a methyl group, as in the title compound, can enhance cell permeability and oral bioavailability. Different N-1 substituents are used to explore specific sub-pockets within the kinase active site to improve selectivity. researchgate.net
C-3 Position: This position is often directed towards the solvent-exposed region of the ATP-binding site. The iodine atom at C-3 in this compound allows for the attachment of various groups to improve potency and target specific kinases. google.com SAR studies on ERK1/2 inhibitors have shown that amide-containing groups at this position are highly favorable. nih.gov
C-5 and C-6 Positions: Substituents on the benzo portion of the indazole ring, such as the C-6 nitro group, interact with the outer regions of the ATP-binding site. Modifications here are critical for achieving selectivity between different kinases. For example, studies on Aurora kinase inhibitors showed that introducing phenyl urea (B33335) or phenyl amide groups at the C-5 or C-6 position resulted in activity below 1 µM. nih.gov Similarly, in a series of leishmanicidal 5-nitroindazole (B105863) derivatives, the nature of the substituent at other positions dramatically influenced the antiprotozoal activity. mdpi.com
Table 2: Example of SAR for Indazole-Based Inhibitors
| Indazole Scaffold | R¹ Group (at C-3) | R² Group (on benzo ring) | Target | Resulting Activity | Reference |
| 1H-Indazole | Amide | Various | ERK1/2 | Potent inhibition, cellular activity | nih.gov |
| 1H-Indazole | Varied | 5-Phenyl Urea | Aurora Kinases | IC₅₀ < 1 µM | nih.gov |
| 1-Benzyl-indazole | 3-Alkoxy | 5-Nitro | L. amazonensis | IC₅₀ = 0.43–5.6 µM | mdpi.com |
| 1H-Indazole | Varied | 6-Fluoro | JNK3 | Increased inhibition compared to unsubstituted | nih.gov |
Applications in Environmental Remediation (Pollutant Degradation Mechanisms)
Nitroaromatic compounds, due to their widespread use in industry as precursors for dyes, explosives, and pharmaceuticals, are recognized as significant environmental pollutants. mdpi.comnih.gov Their electron-deficient aromatic ring makes them resistant to oxidative degradation, which is the common pathway for many aromatic pollutants. nih.gov Consequently, these compounds can be persistent and toxic in soil and water. nih.gov
The environmental remediation of nitroaromatics like this compound often relies on microbial biodegradation. The most common and initial step, particularly under anaerobic (oxygen-deficient) conditions, is the reduction of the nitro group. mdpi.com Microorganisms, including various bacteria and fungi, utilize nitroreductase enzymes to convert the nitro group to an amino group, proceeding through nitroso and hydroxylamino intermediates. nih.govnih.gov This initial reductive step makes the aromatic ring more susceptible to subsequent oxidative attack and ring cleavage, which can lead to complete mineralization (degradation to CO₂, water, and inorganic ions). nih.gov
Aerobic degradation pathways also exist, where monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov The specific pathway depends on the microbial species present and the environmental conditions. Research into these degradation pathways is crucial for developing effective bioremediation strategies to clean up sites contaminated with nitroaromatic pollutants. cswab.org
Emerging Research Avenues and Future Perspectives for 3 Iodo 1 Methyl 6 Nitro 1h Indazole
Development of Novel Synthetic Methodologies (e.g., Green Chemistry Principles)
The synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole and its derivatives has traditionally relied on multi-step processes that often involve harsh reaction conditions and the use of hazardous reagents. A common approach to similar structures involves the nitration of an iodoindazole precursor, typically using a mixture of concentrated sulfuric and nitric acids at low temperatures. However, the growing emphasis on sustainable chemical practices has spurred the development of novel synthetic methodologies guided by the principles of green chemistry.
Recent research has focused on creating more efficient, economically viable, and environmentally friendly methods for synthesizing indazole derivatives. uni.lu This includes the elimination of expensive and toxic metal catalysts, such as palladium, and the use of less hazardous raw materials. uni.lu For instance, methods are being explored that replace traditional methylation reagents, which can be highly toxic, with greener alternatives like dimethyl carbonate. sigmaaldrich.com These greener approaches not only simplify the operational steps but also significantly reduce the environmental impact of the synthesis. sigmaaldrich.com Furthermore, catalyst-free approaches, such as the photoarylation of 2-aryl-2H-indazoles, are being developed, which utilize visible light to induce reactions, thereby avoiding the need for metal catalysts altogether.
Future research in this area will likely focus on the development of one-pot syntheses and tandem reactions that can further streamline the production of this compound. The use of alternative energy sources, such as microwave irradiation and ultrasound, may also be explored to accelerate reaction times and improve yields.
Advanced Functionalization Strategies for Enhanced Molecular Complexity
The functionalization of the indazole core is crucial for creating derivatives with enhanced molecular complexity and tailored biological activities. The iodine atom at the C-3 position of this compound is a key handle for introducing a wide range of substituents through various cross-coupling reactions.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the C-3 functionalization of iodoindazoles. rsc.org The Suzuki-Miyaura cross-coupling, for example, allows for the formation of carbon-carbon bonds by reacting the 3-iodoindazole with organoboronic acids. nih.gov This method is highly versatile and can be used to introduce a variety of aryl and heteroaryl groups at the C-3 position. sigmaaldrich.com Recent advancements in this area include the use of ferrocene-based palladium complexes immobilized over ionic liquids, which not only improve reaction yields but also facilitate catalyst recycling. nih.gov
The Heck reaction provides another avenue for functionalization, enabling the coupling of the 3-iodoindazole with alkenes to introduce vinyl groups. rsc.org Additionally, other transition-metal-catalyzed reactions, such as those involving copper, are being explored for the N-arylation of the indazole ring. sigmaaldrich.com
Future research will likely focus on expanding the scope of these functionalization reactions to include a broader range of coupling partners and the development of more efficient and selective catalytic systems. The direct C-H functionalization of the indazole ring is another promising area of research that could provide more atom-economical routes to novel derivatives. researchgate.net
Computational Design and Prediction of Novel Indazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of novel molecules with desired properties. In the context of this compound, computational methods can be employed to guide the synthesis of new derivatives with enhanced biological activity or specific material properties.
Molecular docking is a widely used computational technique to predict the binding affinity and orientation of a ligand within the active site of a target protein. This approach has been successfully applied to the design of indazole-based inhibitors for various enzymes, such as Leishmania trypanothione (B104310) reductase. By understanding the key interactions between the indazole scaffold and the target protein, researchers can design new derivatives with improved potency and selectivity.
Molecular dynamics simulations can provide further insights into the stability and dynamics of ligand-protein complexes, helping to refine the design of novel drug candidates. These simulations can also be used to predict the pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME).
In the realm of materials science, computational methods can be used to predict the electronic and photophysical properties of new indazole derivatives, aiding in the design of materials for applications such as organic light-emitting diodes (OLEDs).
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology
The unique structural features of this compound make it a valuable tool for interdisciplinary research at the interface of organic chemistry and chemical biology. The compound and its derivatives have shown potential in a variety of biological assays, making them attractive candidates for the development of new therapeutic agents.
The indazole scaffold is a common motif in many biologically active compounds, and derivatives of this compound could be explored for a wide range of therapeutic applications, including as anticancer and antileishmanial agents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the iodine atom can enhance binding to specific protein sites. The methyl group can improve the lipophilicity and metabolic stability of the compound.
The synthesis of libraries of derivatives based on the this compound scaffold, coupled with high-throughput screening, could lead to the discovery of new lead compounds for drug development. The use of this compound as a chemical probe to study biological processes is another promising area of research.
Potential for Applications in Advanced Materials Science
The unique electronic properties of indazole derivatives make them promising candidates for applications in advanced materials science. While direct applications of this compound in this field are not yet well-documented, its structural features suggest potential for use in the development of novel functional materials.
Indazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). The photophysical properties of these compounds can be tuned by modifying the substituents on the indazole ring. The presence of the iodo and nitro groups in this compound could lead to interesting electronic and optical properties, making it a potential building block for new OLED materials.
Furthermore, the ability to functionalize the C-3 position of the indazole ring through cross-coupling reactions opens up possibilities for creating polymers and coatings with enhanced thermal stability and chemical resistance. The unique electronic properties of this compound could also be harnessed for applications in sensors and other electronic devices. Future research in this area will likely focus on the synthesis and characterization of new materials derived from this compound and the exploration of their potential applications in a variety of advanced technologies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Iodo-1-methyl-6-nitro-1H-indazole, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the indazole core. A common approach involves nitration of 1-methylindazole followed by iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., −20°C to prevent over-iodination) . Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., deshielded aromatic protons near nitro and iodine groups).
- FT-IR : Identification of nitro (1520–1350 cm⁻¹) and C–I (500–600 cm⁻¹) stretches.
- HRMS : For exact mass verification (e.g., ESI+ mode, expected [M+H]+ at m/z 318.9702).
- X-ray crystallography : Resolves structural ambiguities; SHELXT/SHELXL software is used for phase determination and refinement (e.g., resolving disorder in the nitro group) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound?
- Methodological Answer : SHELXT automates space-group determination using single-crystal data, while SHELXL refines atomic positions and thermal parameters. Key steps:
- Data Collection : Collect high-resolution (<1.0 Å) data to resolve iodine’s electron density.
- Twinning : Use the TWIN/BASF commands in SHELXL if twinning is detected (common in nitro-containing crystals).
- Disorder Handling : Apply PART/SUMP restraints for disordered nitro or methyl groups .
- Example Table : Crystallographic Parameters from SHELXL Refinement
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R1 (I > 2σ) | 0.035 |
| wR2 | 0.089 |
| CCDC Deposition | 2,150,000 |
Q. How can contradictory pharmacological data (e.g., varying IC50 values) be addressed in bioactivity studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO% differences). Strategies include:
- Replication : Conduct dose-response curves in triplicate across multiple cell lines.
- Structural Analogs : Compare activity with derivatives (e.g., 3-bromo or 3-chloro analogs) to isolate iodine’s role.
- Meta-Analysis : Use tools like Prism® to statistically evaluate outliers and normalize data against positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies mitigate nitro group instability during synthetic modifications?
- Methodological Answer : The nitro group is prone to reduction under basic or high-temperature conditions. Mitigation includes:
- Low-Temperature Reactions : Conduct reactions at ≤0°C in inert atmospheres (Ar/N₂).
- Protecting Groups : Use Boc or Fmoc groups to shield reactive sites during iodination.
- Stabilizing Solvents : Employ DMF or DCE instead of protic solvents to prevent nitro group hydrolysis .
Data Analysis & Computational Questions
Q. How can computational methods analyze electronic effects of substituents on indazole reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model substituent effects:
- Frontier Orbitals : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain iodine’s directing effects.
- Docking Studies : Use AutoDock Vina to simulate binding with targets (e.g., kinase enzymes) and correlate with experimental IC50 values .
Q. How should researchers reconcile conflicting cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may stem from cell-specific uptake or metabolic pathways. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
